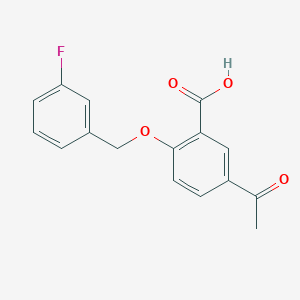
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C16H13FO4 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an acetyl group, a fluorobenzyl ether, and a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
准备方法
The synthesis of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-acetylsalicylic acid and 3-fluorobenzyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 3-fluorobenzyl alcohol is reacted with 5-acetylsalicylic acid under reflux conditions to form the desired product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
作用机制
The mechanism of action of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, while the fluorobenzyl ether can enhance the compound’s lipophilicity and binding affinity to target proteins . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid can be compared with similar compounds such as:
5-Acetylsalicylic Acid: Lacks the fluorobenzyl ether group, making it less lipophilic.
3-Fluorobenzoic Acid: Lacks the acetyl and benzyloxy groups, resulting in different chemical properties.
2-Acetylbenzoic Acid: Similar structure but without the fluorobenzyl ether, affecting its reactivity and applications.
生物活性
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a detailed examination of its biological activity, including mechanisms of action, structural comparisons, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C15H14F1O3
- Molecular Weight : Approximately 288.27 g/mol
- Functional Groups : Acetyl group, carboxylic acid, and fluorobenzyl ether
The presence of the fluorine atom in the benzyl group is believed to enhance the compound's biological activity by improving its lipophilicity and metabolic stability, which are critical for pharmacological efficacy.
Research indicates that this compound may exert its biological effects primarily through:
- Inhibition of Cyclooxygenase (COX) : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized that this compound inhibits COX enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation .
- Binding Affinity : Preliminary studies suggest that the compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Further investigations into its pharmacokinetics and pharmacodynamics are necessary to confirm these interactions.
Biological Activities
The biological activities associated with this compound include:
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in vitro and in vivo models. It is particularly noted for its potential to reduce inflammation without the severe side effects commonly associated with traditional NSAIDs .
- Analgesic Properties : Similar to its anti-inflammatory effects, analgesic activity has been observed, suggesting it may serve as an effective pain reliever.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Acetyl group, fluorobenzyl ether | Anti-inflammatory |
| 2-(3-Fluorobenzyl)oxybenzoic Acid | No acetyl group | Anti-inflammatory |
| 4-Acetyl-2-(4-fluorobenzyl)phenol | Different substitution pattern | Potentially similar |
| Flurbiprofen | Non-steroidal anti-inflammatory drug | Well-documented anti-inflammatory |
This table highlights the distinct structural features of this compound, particularly its acetyl group, which may contribute to its unique biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits COX activity in cell cultures, leading to decreased levels of inflammatory mediators. These findings suggest a promising pathway for developing new anti-inflammatory drugs .
- Animal Models : In vivo studies utilizing animal models of inflammation have demonstrated significant reductions in swelling and pain when administered this compound. The results indicate potential therapeutic applications in treating chronic inflammatory conditions.
- Toxicity Assessments : Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile compared to traditional NSAIDs, with lower incidences of gastrointestinal side effects .
属性
分子式 |
C16H13FO4 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC 名称 |
5-acetyl-2-[(3-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H13FO4/c1-10(18)12-5-6-15(14(8-12)16(19)20)21-9-11-3-2-4-13(17)7-11/h2-8H,9H2,1H3,(H,19,20) |
InChI 键 |
GVVXAFLSMJWQHC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















